molecular formula C24H30N2O5S B11129481 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11129481
M. Wt: 458.6 g/mol
InChI Key: GXIBHPYRFBCEHB-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide is a complex organic compound with the molecular formula C17H23NO2. It is known for its unique structural features, which include a cyclohexene ring, a methoxyphenyl group, and a sulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4)-mediated cytokine production by suppressing intracellular signaling pathways . This inhibition can lead to reduced inflammation and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide is unique due to its combination of a cyclohexene ring, a methoxyphenyl group, and a sulfamoyl group.

Properties

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C24H30N2O5S/c1-18-16-22(32(28,29)26-20-8-10-21(30-2)11-9-20)12-13-23(18)31-17-24(27)25-15-14-19-6-4-3-5-7-19/h6,8-13,16,26H,3-5,7,14-15,17H2,1-2H3,(H,25,27)

InChI Key

GXIBHPYRFBCEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)NCCC3=CCCCC3

Origin of Product

United States

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